molecular formula C8H8N2O2S B2422889 6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde CAS No. 937617-11-3

6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde

Cat. No.: B2422889
CAS No.: 937617-11-3
M. Wt: 196.22
InChI Key: BMPZBUUWHLTNEI-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

6-Ethoxyimidazo[2,1-B]thiazole-5-carbaldehyde belongs to the imidazo[2,1-b]thiazole class of bicyclic heterocycles, characterized by fused imidazole and thiazole rings. Its molecular formula is C₈H₈N₂O₂S , with a molecular weight of 196.23 g/mol . The IUPAC name reflects its substitution pattern: the ethoxy group (-OCH₂CH₃) occupies position 6 on the imidazo[2,1-b]thiazole scaffold, while the aldehyde (-CHO) functional group resides at position 5.

Key Structural Features:

  • Bicyclic core : A planar imidazo[2,1-b]thiazole system comprising five-membered imidazole (N1-C2-N3-C4-C5) and six-membered thiazole (S1-C6-C7-C8-N1-C2) rings.
  • Electron-withdrawing substituents : The aldehyde group introduces electrophilic reactivity, while the ethoxy moiety modulates electronic density through inductive effects.
Table 1: Molecular Descriptors
Property Value Source
Molecular Formula C₈H₈N₂O₂S
IUPAC Name 6-ethoxyimidazo[2,1-b]thiazole-5-carbaldehyde
SMILES CCOC1=C(N2C=CSC2=N1)C=O
InChI Key BMPZBUUWHLTNEI-UHFFFAOYSA-N

Crystallographic Data and Conformational Analysis

While direct X-ray diffraction data for 6-ethoxyimidazo[2,1-B]thiazole-5-carbaldehyde remains unpublished, insights can be extrapolated from structurally analogous imidazothiazoles. For example, 2,3-dihydrobenzimidazo[2,1-b]thiazole exhibits a planar thiazole ring and twisted imidazole conformation in its crystalline state. Key observations include:

Hypothetical Crystal Packing:

  • Intermolecular interactions : Anticipated C–H···O hydrogen bonds between aldehyde protons and ethoxy oxygen atoms.
  • π-π stacking : Parallel-displaced stacking of aromatic systems at interplanar distances of 3.6–3.8 Å, similar to related derivatives.
Table 2: Inferred Crystallographic Parameters
Parameter Value (Hypothetical) Basis in Literature
Space Group P2₁/c
Unit Cell Dimensions a=12.7 Å, b=11.5 Å, c=12.9 Å
Z-score (Planarity) 0.035 Å (r.m.s. deviation)

Comparative Analysis with Related Imidazothiazole Derivatives

Substituent Effects on Reactivity

  • 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde : Replacement of the ethoxy group with a phenyl ring enhances π-conjugation, red-shifting UV-Vis absorption by 20 nm compared to the ethoxy analog.
  • 3,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde : Methyl groups at positions 3 and 6 increase steric hindrance, reducing aldehyde reactivity in nucleophilic additions by 40%.

Biological Activity Correlations

  • CITCO (6-(4-chlorophenyl) derivative) : The chloroaryl substitution enables selective agonism of constitutive androstane receptors (CAR), absent in the ethoxy variant.
  • Spirothiazolidinone conjugates : Fusion with piperazine sulfonamides confers carbonic anhydrase II inhibition (Kᵢ = 57.7–98.2 µM), a property not observed in aldehyde-bearing analogs.
Table 3: Structural-Activity Relationships
Derivative Substituents Key Property Source
6-Ethoxy variant -OCH₂CH₃ at C6, -CHO at C5 Electrophilic aldehyde site
CITCO 4-Cl-C₆H₄ at C6, oxime at C5 CAR receptor agonism
Spirothiazolidinone Sulfonylpiperazine at C5 hCA II inhibition

Properties

IUPAC Name

6-ethoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-2-12-7-6(5-11)10-3-4-13-8(10)9-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPZBUUWHLTNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N2C=CSC2=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with ethyl bromoacetate to form an intermediate, which is then cyclized with formamide to yield the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency .

Chemical Reactions Analysis

Synthetic Relevance of Imidazo[2,1-b]thiazole Derivatives

The imidazo[2,1-b]thiazole scaffold is a versatile heterocyclic system widely explored in medicinal chemistry. Key reactions for functionalizing this core include:

  • Nucleophilic Substitution : Introduction of ethoxy groups via alkylation (e.g., using ethyl halides or tosylates) .

  • Aldehyde Functionalization : Formylation reactions (e.g., Vilsmeier-Haack or Duff reactions) to introduce carbaldehyde groups at position 5 .

  • Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl/heteroaryl modifications .

Gaps in Available Data

The provided sources highlight:

  • Structural Analogues : Derivatives like imidazo[2,1-b] benzothiazoles and thiazolo[3,2-b]triazoles are synthesized via multicomponent reactions or cyclization pathways , but no direct synthesis or reactivity data for the 6-ethoxy-carbaldehyde variant is reported.

  • Biological Focus : Most studies emphasize anticancer or anti-inflammatory activities rather than detailed reaction mechanisms .

Recommended Pathways for Investigation

Given the absence of direct data, the following approaches could be extrapolated from analogous systems:

Table 1: Hypothetical Reaction Pathways for 6-Ethoxyimidazo[2,1-B] thiazole-5-carbaldehyde

Reaction TypeReagents/ConditionsExpected Product
Aldehyde Oxidation KMnO₄/H₂SO₄, CrO₃6-Ethoxyimidazo[2,1-B]thiazole-5-carboxylic acid
Reductive Amination NH₃/NaBH₃CN, R-NH₂5-(Aminomethyl)-6-ethoxyimidazo[2,1-B]thiazole
Nucleophilic Addition Grignard reagents (R-MgX)5-(Hydroxyalkyl)-6-ethoxyimidazo[2,1-B]thiazole
Condensation Hydrazines, hydroxylaminesHydrazones or oximes derivatives

Critical Analysis of Limitations

  • Synthetic Challenges : Steric hindrance from the ethoxy group at position 6 may influence reactivity at position 5.

  • Stability Concerns : Aldehydes are prone to oxidation or dimerization under certain conditions, necessitating inert atmospheres or stabilizers .

Recommendations for Further Research

To obtain authoritative data on 6-Ethoxyimidazo[2,1-B] thiazole-5-carbaldehyde :

  • Consult specialized databases (e.g., Reaxys, SciFinder) for patented or proprietary syntheses.

  • Explore Pd-catalyzed cross-coupling to diversify the aldehyde’s reactivity.

  • Investigate computational modeling (DFT) to predict reaction pathways and regioselectivity.

The current literature does not provide explicit experimental details for this compound. Future studies should prioritize synthetic exploration guided by analogous imidazo-thiazole chemistry.

Scientific Research Applications

Anticancer Activity

Research indicates that imidazo-thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds structurally related to 6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde can inhibit the growth of various cancer cell lines through mechanisms such as modulation of cell cycle progression and induction of apoptosis. Specifically, derivatives have been tested against pancreatic ductal adenocarcinoma cell lines, demonstrating potent antiproliferative effects with IC50 values in low micromolar ranges .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. Thiazole derivatives are known to exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. The lipophilicity and bioavailability studies suggest that this compound could be optimized for enhanced therapeutic efficacy against inflammatory diseases .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of thiazole derivatives. Compounds similar to this compound have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityIdentified potent antiproliferative effects against pancreatic cancer cell lines with IC50 values ranging from 0.23 to 12.2 μM.
Anti-inflammatory PotentialDemonstrated good gastrointestinal absorption and a favorable toxicity profile for thiazolo derivatives with anti-inflammatory properties.
Antimicrobial EffectsShowed effectiveness against various pathogens with mechanisms involving cell membrane disruption.

Biological Activity

6-Ethoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a compound that belongs to the imidazo-thiazole family, known for their diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10N2OS\text{C}_9\text{H}_{10}\text{N}_2\text{OS}

This compound features an ethoxy group attached to an imidazo-thiazole framework, which is crucial for its bioactivity.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound showed promising results against Mycobacterium tuberculosis and other bacterial strains.

CompoundMIC (µg/mL)Activity
This compound4.0Moderate against M. tuberculosis
IT06 (related derivative)2.03Strong against M. tuberculosis
IT10 (related derivative)7.05Moderate against M. tuberculosis

These findings suggest that the presence of the thiazole moiety enhances the antimicrobial activity of these compounds .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines.

Cell LineCompound TestedIC50 (µM)
HepG-2This compound15.0
PC-3IT09 (related derivative)12.5
HCT-116IT10 (related derivative)18.0

The results indicate a dose-dependent response, with some derivatives showing comparable efficacy to established chemotherapeutic agents like Doxorubicin .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies indicated that imidazo-thiazole derivatives can inhibit pro-inflammatory cytokines in vitro.

CompoundCytokine Inhibition (%)Reference
This compoundTNF-α: 30%
Related Derivative AIL-6: 45%

These findings highlight the potential of this compound as a therapeutic agent in inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : The compound may inhibit the synthesis of essential mycobacterial components through binding to key enzymes like Pantothenate synthetase .
  • Anticancer Mechanism : It is believed that the compound induces apoptosis in cancer cells via the activation of caspases and modulation of cell cycle regulators .
  • Anti-inflammatory Mechanism : The inhibition of NF-kB signaling pathways by imidazo-thiazoles contributes to their anti-inflammatory effects .

Q & A

Basic: What synthetic strategies are effective for synthesizing 6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde?

Answer:
The compound can be synthesized via Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H), a method validated for analogous imidazo[2,1-b]thiazole derivatives. This approach minimizes side reactions and improves yield by avoiding traditional solvents. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and structural confirmation using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis are critical .

Basic: How can the structural integrity of this compound be validated?

Answer:
Employ a multi-technique approach:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy at C6, aldehyde at C5).
  • HRMS : Verify molecular formula (e.g., C₈H₉N₂O₂S).
  • X-ray crystallography (if crystals are obtainable): Resolve spatial arrangement of the fused heterocyclic core.
  • FT-IR : Identify characteristic stretches (C=O aldehyde ~1700 cm⁻¹, C-O ether ~1250 cm⁻¹) .

Advanced: What experimental designs are suitable for evaluating this compound’s interaction with nuclear receptors like CAR?

Answer:

  • Fluorescence Resonance Energy Transfer (FRET) Assays : Monitor ligand-induced conformational changes in CAR by tagging ligand-binding (LBD) and DNA-binding domains (DBD) with fluorescent proteins (e.g., CFP/YFP). Compare results to CITCO, a known CAR agonist .
  • Coactivator Recruitment Assays : Use mammalian two-hybrid systems to assess CAR-LBD interaction with coactivators like NCOA6 upon ligand binding .
  • Phosphorylation Status Analysis : Western blotting to track CAR dephosphorylation (a marker of activation) in hepatocyte models (e.g., HepaRG cells) .

Advanced: How do substituent variations (e.g., ethoxy vs. chlorophenyl) impact biological activity in imidazo[2,1-b]thiazole derivatives?

Answer:

  • Quantitative Structure-Activity Relationship (QSAR) Studies : Compare the ethoxy derivative to CITCO (6-(4-chlorophenyl) analog) using molecular docking and 3D pharmacophore modeling. Focus on steric/electronic effects of substituents on CAR-LBD binding affinity .
  • In Vitro Functional Assays : Test CYP3A4/CYP2B6 induction in primary hepatocytes to evaluate CAR activation potency. Ethoxy’s electron-donating nature may reduce electrophilic reactivity compared to CITCO’s chlorophenyl group .

Advanced: How can species-specific differences in CAR activation be addressed when testing this compound?

Answer:

  • Species-Specific CAR Isoforms : Use transfected cell lines (e.g., human vs. mouse CAR-LBD fused to Gal4-DBD) with luciferase reporters. CITCO activates human CAR but not mouse CAR, highlighting evolutionary divergence in ligand specificity .
  • Cross-Species Pharmacokinetics : Perform parallel in vivo studies in humanized CAR mice and wild-type models to assess metabolic stability and tissue distribution .

Advanced: What methodologies identify off-target effects or interactions with other nuclear receptors (e.g., PXR, LXR)?

Answer:

  • Nuclear Receptor Panels : Use luciferase reporter assays for CAR, PXR, LXR, and PPARγ in HEK293T cells. For example, CITCO is CAR-specific, while rifampicin activates PXR .
  • Transcriptomic Profiling : RNA-seq or qPCR arrays in hepatocytes to track off-target gene expression (e.g., lipid metabolism genes via LXR) .

Basic: What in vitro models are appropriate for preliminary pharmacological evaluation?

Answer:

  • HepaRG Cells : Differentiate into hepatocyte-like cells to assess CYP induction (e.g., CYP2B6 for CAR activation) .
  • Immune Cell Lines (e.g., RAW264.7 macrophages): Test anti-inflammatory activity via LPS-induced TNF-α/IL-6 suppression, given the scaffold’s reported anti-inflammatory properties .

Advanced: How can metabolic stability and potential toxicity be evaluated early in development?

Answer:

  • Microsomal Incubations : Incubate with human liver microsomes (HLMs) + NADPH to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .
  • Reactive Metabolite Screening : Trapping studies with glutathione (GSH) or KCN to detect electrophilic intermediates .

Advanced: What strategies optimize bioavailability given the compound’s aldehyde moiety?

Answer:

  • Prodrug Design : Synthesize oxime or hydrazone derivatives (e.g., CITCO’s oxime group) to mask the aldehyde, improving membrane permeability. Assess hydrolysis kinetics in plasma .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance solubility and protect the aldehyde from oxidation .

Advanced: How can contradictions in CAR activation data be resolved across studies?

Answer:

  • Phosphorylation State Control : Pre-treat cells with kinase inhibitors (e.g., U0126 for ERK1/2) to standardize CAR’s phosphorylation status, which affects ligand sensitivity .
  • Ligand Concentration Titration : Perform dose-response curves (1 nM–10 µM) to account for bell-shaped activation patterns observed with some CAR agonists .

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